4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Reaction conditions are carefully controlled to ensure the stability of the compound during production .
Chemical Reactions Analysis
Types of Reactions
4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .
Scientific Research Applications
4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen atoms allow it to form strong interactions with various biomolecules, potentially inhibiting or activating specific pathways. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one: Shares a similar bicyclic structure but with different functional groups.
3,6,13,16-Tetraoxabicyclo[16.3.1]docosa-1(22),18,20-triene-2,7,12,17-tetrone: Another bicyclic compound with oxygen atoms instead of nitrogen.
Uniqueness
4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione is unique due to its multiple nitrogen atoms and the specific arrangement of its bicyclic structure.
Properties
CAS No. |
817578-26-0 |
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Molecular Formula |
C17H27N5O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4,8,11,15,22-pentazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione |
InChI |
InChI=1S/C17H27N5O2/c23-16-12-14-4-1-5-15(22-14)13-17(24)21-9-3-7-19-11-10-18-6-2-8-20-16/h1,4-5,18-19H,2-3,6-13H2,(H,20,23)(H,21,24) |
InChI Key |
RMJCXOHXIHNFNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCNC(=O)CC2=CC=CC(=N2)CC(=O)NC1 |
Origin of Product |
United States |
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